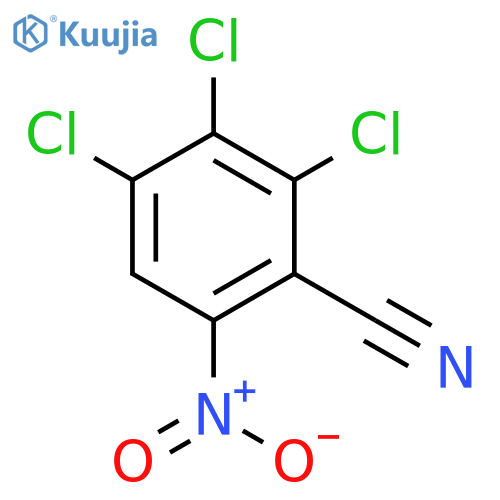

Cas no 89692-40-0 (2,3,4-Trichloro-6-nitrobenzonitrile)

2,3,4-Trichloro-6-nitrobenzonitrile 化学的及び物理的性質

名前と識別子

-

- 2,3,4-Trichloro-6-nitrobenzonitrile

-

- インチ: 1S/C7HCl3N2O2/c8-4-1-5(12(13)14)3(2-11)6(9)7(4)10/h1H

- InChIKey: CECBZHKBVNVMLS-UHFFFAOYSA-N

- ほほえんだ: C1(Cl)C(Cl)=C(Cl)C(C#N)=C([N+]([O-])=O)C=1

2,3,4-Trichloro-6-nitrobenzonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | T774400-1g |

2,\u200b3,\u200b4-\u200bTrichloro-\u200b6-\u200bnitrobenzonitrile |

89692-40-0 | 1g |

$ 1570.00 | 2022-06-02 | ||

| TRC | T774400-1000mg |

2,3,4-Trichloro-6-nitrobenzonitrile |

89692-40-0 | 1g |

$1895.00 | 2023-05-17 | ||

| TRC | T774400-50mg |

2,3,4-Trichloro-6-nitrobenzonitrile |

89692-40-0 | 50mg |

$173.00 | 2023-05-17 | ||

| TRC | T774400-250mg |

2,3,4-Trichloro-6-nitrobenzonitrile |

89692-40-0 | 250mg |

$638.00 | 2023-05-17 |

2,3,4-Trichloro-6-nitrobenzonitrile 関連文献

-

Noriyoshi Arai,Yusei Kobayashi,Kenji Yasuoka Nanoscale, 2020,12, 6691-6698

-

Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878

-

Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92

-

Marco A. Squillaci,Léo Peyruchat,Cyriaque Genet,Thomas W. Ebbesen,Paolo Samorì Nanoscale, 2019,11, 19315-19318

-

David M. Hodgson,Matthew J. Fleming,Zhaoqing Xu,Changxue Lin,Steven J. Stanway Chem. Commun., 2006, 3226-3228

-

Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885

-

Lyudmila G. Kuz’mina,Artem I. Vedernikov,Natalia A. Lobova,Andrei V. Churakov,Judith A. K. Howard,Michael V. Alfimov,Sergey P. Gromov New J. Chem., 2007,31, 980-994

-

Naresh Shakya,Chandra Pokhrel,Scott D. Bunge,Satyendra Kumar,Brett D. Ellman,Robert J. Twieg J. Mater. Chem. C, 2014,2, 256-271

-

10. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922

2,3,4-Trichloro-6-nitrobenzonitrileに関する追加情報

2,3,4-Trichloro-6-nitrobenzonitrile: A Comprehensive Overview

The compound with CAS No. 89692-40-0, commonly referred to as 2,3,4-Trichloro-6-nitrobenzonitrile, is a highly specialized organic compound that has garnered significant attention in various scientific and industrial applications. This compound is characterized by its unique structure, which includes a benzonitrile core substituted with chlorine atoms at positions 2, 3, and 4, as well as a nitro group at position 6. The combination of these substituents imparts distinctive chemical properties that make it valuable in diverse fields such as pharmaceuticals, agrochemicals, and materials science.

Recent studies have highlighted the potential of 2,3,4-Trichloro-6-nitrobenzonitrile in the development of novel drugs targeting specific biological pathways. Researchers have explored its role as a precursor in the synthesis of bioactive molecules, particularly those with anti-inflammatory and antioxidant properties. For instance, a 2023 study published in the *Journal of Medicinal Chemistry* demonstrated that derivatives of this compound exhibit potent inhibitory effects on enzymes associated with neurodegenerative diseases. This finding underscores its significance in drug discovery and development.

In the realm of agrochemicals, 2,3,4-Trichloro-6-nitrobenzonitrile has been investigated for its potential as a herbicide or fungicide. Its ability to interact with specific biochemical pathways in plants and microorganisms makes it a promising candidate for agricultural applications. A 2022 research paper in *Pest Management Science* reported that this compound shows selective toxicity against certain crop pathogens without adversely affecting beneficial soil microbes. Such findings suggest its potential role in sustainable agriculture practices.

The synthesis of 2,3,4-Trichloro-6-nitrobenzonitrile involves multi-step chemical reactions that require precise control over reaction conditions to achieve high purity. Traditional methods include chlorination followed by nitration and cyano group introduction. However, recent advancements in catalytic chemistry have enabled more efficient and environmentally friendly synthesis routes. For example, the use of transition metal catalysts has significantly improved the yield and selectivity of the reaction process.

From a structural standpoint, 2,3,4-Trichloro-6-nitrobenzonitrile exhibits interesting electronic properties due to the electron-withdrawing effects of its substituents. These properties make it an attractive candidate for applications in electronic materials. A 2021 study in *Advanced Materials* explored its use as a component in organic semiconductors for flexible electronics. The compound's ability to enhance charge transport properties was demonstrated in field-effect transistors (FETs), paving the way for its integration into next-generation electronic devices.

In terms of environmental impact, understanding the fate and behavior of 2,3,4-Trichloro-6-nitrobenzonitrile in natural systems is crucial for assessing its safety and sustainability. Recent research has focused on its biodegradation pathways under various environmental conditions. A 2023 study published in *Environmental Science & Technology* revealed that this compound undergoes rapid microbial degradation under aerobic conditions but persists longer under anaerobic conditions. These insights are essential for designing eco-friendly industrial processes involving this compound.

Moreover, 2,3,4-Trichloro-6-nitrobenzonitrile has found niche applications in advanced materials science. Its unique reactivity allows it to serve as a building block for constructing complex molecular architectures used in nanotechnology. For instance, researchers have employed it as a precursor for synthesizing metal-organic frameworks (MOFs) with tailored porosity and functionality. These MOFs have shown promise in gas storage and catalysis applications.

Looking ahead, the continued exploration of 2,3,4-Trichloro-6-nitrobenzonitrile is expected to unlock new opportunities across multiple disciplines. Its versatility as a chemical building block positions it as a key player in both academic research and industrial innovation. As new applications emerge and synthesis methods improve, this compound will undoubtedly remain at the forefront of scientific advancement.

89692-40-0 (2,3,4-Trichloro-6-nitrobenzonitrile) 関連製品

- 2034226-30-5(1-[5-(pyridin-4-yl)-2,3-dihydro-1H-indol-1-yl]butan-1-one)

- 1281687-92-0((E)-2-(4-chlorophenyl)-N-cyclopropyl-N-(pyridin-4-ylmethyl)ethenesulfonamide)

- 74654-06-1(m-PEG3-azide)

- 1803688-11-0(5-Bromo-3-chloro-4-(difluoromethyl)-2-iodopyridine)

- 2243503-53-7(Methyl 1,1-difluoro-5-azaspiro[2.4]heptane-4-carboxylate)

- 2229106-75-4(2-(1-methyl-3-phenyl-1H-pyrazol-5-yl)ethanethioamide)

- 2092715-78-9(2-Methyl-6-(5-methylpyrazin-2-yl)pyrimidin-4-ol)

- 92478-27-8(Morinidazole)

- 1881403-34-4(benzyl N-(2-cyano-2-methylethyl)-N-ethylcarbamate)

- 888418-39-1(2-3-(4-bromophenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-yl-N-(2,3-dimethylphenyl)acetamide)